2-Amino-6,6-dimethylhept-4-ynoic acid
Description
Significance of Non-Canonical Amino Acids as Scaffolds in Drug Discovery and Chemical Biology
For decades, the 20 proteinogenic amino acids were the primary focus of peptide and protein chemistry. However, the exploration of non-canonical amino acids (ncAAs), which are not found in natural polypeptide chains, has revolutionized the fields of drug discovery and chemical biology. bldpharm.com These unique building blocks offer a vast expansion of chemical diversity, enabling the creation of novel protein structures and functions. bldpharm.com
The incorporation of ncAAs into peptides and proteins can confer a range of desirable properties, including:
Enhanced Stability: ncAAs can introduce conformational constraints or resistance to enzymatic degradation, increasing the in vivo half-life of peptide-based drugs.
Improved Potency and Selectivity: The unique side chains of ncAAs can lead to more specific and potent interactions with biological targets.
Novel Functionalities: ncAAs can introduce bioorthogonal handles for specific labeling, imaging, or the attachment of other molecules, such as drugs or dyes.
By moving beyond the limitations of the canonical 20 amino acids, medicinal chemists can design "designer peptides" with improved drug-like properties, opening up new avenues for therapeutic intervention. nih.gov
The Role of Alkynyl Amino Acids in Synthetic Chemistry and Natural Product Analogues
Alkynyl amino acids, a specific class of ncAAs, are characterized by the presence of a carbon-carbon triple bond in their side chain. This functional group is of paramount importance in modern synthetic chemistry. The alkyne moiety serves as a versatile handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." peptide.com This highly efficient and specific reaction allows for the straightforward formation of stable triazole linkages, which can be used to:
Synthesize Cyclic and Stapled Peptides: Cyclization can enhance the conformational stability and cell permeability of peptides.
Create Bioconjugates: Peptides can be linked to various molecules, including fluorescent dyes, radioactive tracers, and antibodies, for diagnostic and therapeutic purposes. peptide.com
Develop Natural Product Analogues: The alkyne group can be found in a number of natural products and its incorporation into amino acids allows for the synthesis of novel analogues with potentially enhanced biological activity. peptide.com
The presence of the tert-butyl group in 2-Amino-6,6-dimethylhept-4-ynoic acid can also influence its reactivity and the properties of molecules into which it is incorporated. The steric bulk of the tert-butyl group can provide conformational rigidity and potentially shield the adjacent alkyne from certain enzymatic reactions, thereby enhancing the stability of the resulting products. nih.gov
While specific research on the applications of this compound is still emerging, its structural features firmly place it within the exciting and rapidly developing fields of non-canonical amino acid chemistry and drug discovery. The combination of a reactive alkyne handle and a sterically demanding tert-butyl group makes it a promising building block for the construction of novel peptides, peptidomimetics, and bioconjugates with tailored properties.
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
2-amino-6,6-dimethylhept-4-ynoic acid |
InChI |
InChI=1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12) |
InChI Key |
OURDSQVJLLVWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CCC(C(=O)O)N |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies for 2 Amino 6,6 Dimethylhept 4 Ynoic Acid
Applications in Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Detailed research findings specifically on the application of 2-Amino-6,6-dimethylhept-4-ynoic acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) are not extensively available in the reviewed scientific literature. However, based on the fundamental principles of click chemistry, the molecular structure of this compound, which features a terminal alkyne group, makes it a prime candidate for such reactions.
The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide (B81097). The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an azide in a stepwise manner.
For this compound, a hypothetical CuAAC reaction would proceed as follows:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide (R-N₃) | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole derivative |
This reaction would covalently link the amino acid to another molecule (R) functionalized with an azide group. The resulting triazole ring is chemically stable and can serve as a robust linker in various applications, including peptide chemistry and drug discovery. The amino and carboxylic acid functionalities of this compound would likely require protection prior to the CuAAC reaction to prevent side reactions, depending on the specific reaction conditions and the nature of the azide-containing reactant.
Amide Bond Formation for Conjugation and Polymerization
The presence of both an amino group and a carboxylic acid group makes this compound a versatile building block for the synthesis of peptides, conjugates, and polymers through amide bond formation.
Conjugation:
The carboxylic acid moiety can be activated using standard coupling reagents (e.g., carbodiimides like DCC or EDC, or uronium reagents like HBTU) to react with the amino group of another molecule, forming a stable amide linkage. Conversely, the amino group of this compound can react with an activated carboxyl group of another molecule. This allows for the conjugation of this non-canonical amino acid to peptides, proteins, or other biomolecules, introducing an alkynyl handle for further modifications via click chemistry.
Polymerization:
In principle, this compound can undergo polymerization to form polyamides. This could be achieved through self-condensation, where the amino group of one molecule reacts with the carboxylic acid of another, although this would require careful control of reaction conditions to favor linear chain growth over cyclization. A more controlled approach would involve the synthesis of activated monomers or the use of protecting group strategies to control the polymerization process. The resulting polymers would feature pendant alkyne groups along the backbone, offering sites for post-polymerization modification.
Selective Chemical Modifications of the Alkynyl and Carboxylic Acid Moieties
The distinct reactivity of the alkynyl and carboxylic acid functional groups in this compound allows for their selective modification, provided that appropriate protective group strategies are employed for the amino group.
Modification of the Alkynyl Moiety:
The terminal alkyne is susceptible to a variety of chemical transformations beyond click chemistry. These include:
Sonogashira Coupling: Reaction with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond.
Hydration: Addition of water across the triple bond, typically catalyzed by mercury or gold salts, to yield a ketone.
Reduction: Selective reduction of the alkyne to an alkene (using catalysts like Lindlar's catalyst for the cis-alkene) or to an alkane (via catalytic hydrogenation).
Modification of the Carboxylic Acid Moiety:
The carboxylic acid can be transformed into various other functional groups:
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
Reduction: Reduction to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Conversion to Acid Halides: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, a highly reactive intermediate for further derivatization.
The selective modification of these functional groups is crucial for the synthesis of complex derivatives of this compound for various applications in medicinal chemistry and materials science.
Computational Chemistry and Molecular Modeling of 2 Amino 6,6 Dimethylhept 4 Ynoic Acid and Its Conjugates
Conformational Analysis and Molecular Dynamics Simulations of Derivatized Structures
Understanding the three-dimensional structure and dynamic behavior of a molecule is paramount to elucidating its biological function. Conformational analysis of 2-Amino-6,6-dimethylhept-4-ynoic acid and its derivatives would involve identifying the molecule's stable low-energy conformations. This is crucial as the biological activity of a molecule is often dictated by its ability to adopt a specific shape to interact with a biological target.
In Silico Prediction of Bioactivity and Structure-Activity Relationships (SAR)
In silico methods are instrumental in predicting the potential biological activities of new molecules and in understanding their structure-activity relationships (SAR). semanticscholar.org For this compound and its analogs, computational tools can be employed to screen for potential interactions with a wide array of biological targets, such as enzymes and receptors. These predictions are based on the molecule's structural and physicochemical properties.
SAR studies, which correlate a molecule's chemical structure with its biological activity, are significantly enhanced by computational approaches. nih.gov By systematically modifying the structure of this compound in silico—for instance, by altering the position of the amino group or the nature of the substituent at the 6-position—researchers can build predictive models that guide the synthesis of more potent and selective analogs. researchgate.net
Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs
| Analog | Modification | Predicted Bioactivity (IC50, µM) | Target |
| 1 | Parent Compound | 15.2 | Enzyme X |
| 2 | N-methylation of amino group | 8.5 | Enzyme X |
| 3 | Replacement of tert-butyl with phenyl | 22.1 | Enzyme X |
| 4 | Introduction of a hydroxyl group at C-7 | 12.8 | Enzyme X |
This table is for illustrative purposes and does not represent actual experimental data.
Ligand-Receptor Docking Studies and Binding Affinity Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein receptor. aston.ac.ukmdpi.com For this compound and its conjugates, docking studies can identify potential binding sites on target proteins and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. aston.ac.uk
Following docking, the binding affinity—a measure of the strength of the interaction between the ligand and its receptor—can be predicted using various scoring functions and more rigorous computational methods. researchgate.net High predicted binding affinity can indicate a more potent biological effect. These predictions are invaluable for prioritizing which novel analogs of this compound should be synthesized and tested experimentally. researchgate.net
Table 2: Predicted Binding Affinities of this compound Analogs to a Hypothetical Receptor
| Analog | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) |
| 1 | -8.2 | -9.5 |
| 2 | -9.1 | -10.3 |
| 3 | -7.5 | -8.8 |
| 4 | -8.5 | -9.8 |
This table is for illustrative purposes and does not represent actual experimental data.
Cheminformatics Approaches for Novel Analog Design
Cheminformatics combines chemistry, computer science, and information science to optimize drug discovery. nih.gov For this compound, cheminformatics tools can be used to search vast chemical databases for compounds with similar structural features, potentially identifying new starting points for analog design.
Furthermore, de novo design algorithms can generate novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. By using the structure of this compound as a scaffold, these programs can suggest modifications and new functional groups to enhance its desired biological activity. This rational design approach significantly streamlines the process of developing new and effective therapeutic agents. researchgate.net
Future Research Trajectories and Advanced Applications in Chemical Synthesis
Development of Advanced Synthetic Strategies for Scalable Production
The widespread application of 2-Amino-6,6-dimethylhept-4-ynoic acid is currently limited by the lack of established scalable production methods. Future research will likely focus on developing efficient, cost-effective, and stereoselective synthetic routes to enable its broader availability for industrial and academic research.
Key areas of investigation will likely include chemoenzymatic and asymmetric synthesis strategies. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising avenue for the production of enantiomerically pure amino acids. nih.govresearchgate.net Biocatalysis, in general, is a well-established tool for the synthesis of both natural and non-canonical amino acids. rsc.orgresearchgate.net
Potential Scalable Synthetic Approaches:
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Synthesis | Utilization of chiral catalysts or auxiliaries to stereoselectively synthesize the desired enantiomer of this compound. mdpi.commdpi.com | High enantiomeric purity, potential for large-scale production. |
| Enzymatic Resolution | Separation of a racemic mixture of this compound using stereoselective enzymes. nih.govgoogle.commdpi.comnih.gov | High enantiomeric excess, environmentally friendly conditions. |
| Photobiocatalysis | The use of light to excite enzymes, generating energy to drive the synthesis of non-canonical amino acids. sciencedaily.com | Novel reaction pathways, sustainable energy source. |
Advanced methodologies such as the deracemization of racemic mixtures using a coupled enzymatic system could also be explored. This involves the stereospecific conversion of one enantiomer into the other, potentially allowing for a theoretical yield of 100% for the desired enantiomer from a racemic starting material. nih.gov
Expanding the Scope of Chemical Biology Tools Utilizing this compound Conjugates
The internal alkyne functionality of this compound makes it an ideal candidate for bioorthogonal chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction's high efficiency and specificity in biological systems open up a vast array of possibilities for creating sophisticated chemical biology tools.
Future research is expected to focus on incorporating this amino acid into peptides and proteins to serve as a handle for attaching various molecular probes, such as fluorophores, affinity tags, or drug molecules. The steric hindrance provided by the gem-dimethyl group may influence the kinetics and selectivity of these conjugation reactions, a factor that warrants detailed investigation.
Potential Applications in Chemical Biology:
| Application | Description |
| Protein Labeling and Imaging | Site-specific incorporation into proteins to allow for the attachment of fluorescent dyes for imaging studies. |
| Drug Conjugation | Linking cytotoxic drugs to targeting peptides or antibodies for targeted drug delivery. |
| Protein-Protein Interaction Studies | Introduction of cross-linkers to study protein complexes and interaction networks. |
| Surface Immobilization | Attachment of proteins to solid supports for applications in diagnostics and biocatalysis. |
Potential in Material Science and Specialty Chemical Development
The unique chemical structure of this compound also suggests its potential as a monomer or building block in the synthesis of advanced materials and specialty chemicals. The rigid alkyne unit can impart specific structural and electronic properties to polymers and other materials.
The alkyne group can participate in various polymerization reactions, including polyaddition and cyclotrimerization, to form conjugated polymers with interesting optical and electronic properties. oup.com The amino acid moiety provides a site for further functionalization and can introduce biocompatibility and biodegradability to the resulting materials. This makes this compound a promising candidate for the development of novel photopolymers for applications such as 3D printing of biomedical devices. rsc.org
Furthermore, the self-assembly properties of amino acids and their derivatives into ordered nanostructures offer opportunities for creating novel biomaterials. oborolabs.com By incorporating this compound into peptides, it may be possible to direct the self-assembly process to form nanotubes, nanofibers, or hydrogels with tailored properties for applications in tissue engineering and drug delivery.
Potential Material Science and Specialty Chemical Applications:
| Application Area | Potential Use |
| Polymer Chemistry | Monomer for the synthesis of high-performance polymers with tailored optical, electronic, and mechanical properties. oborolabs.comrsc.orgnumberanalytics.com |
| Biomaterials | Building block for self-assembling peptides to create functional nanostructures for biomedical applications. |
| Specialty Chemicals | Precursor for the synthesis of complex organic molecules and fine chemicals with unique functionalities. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
